molecular formula C19H36N2 B14558713 8-[1-(3-Aminopropyl)-3,6-dimethylcyclohexa-2,4-dien-1-YL]octan-1-amine CAS No. 61976-98-5

8-[1-(3-Aminopropyl)-3,6-dimethylcyclohexa-2,4-dien-1-YL]octan-1-amine

Cat. No.: B14558713
CAS No.: 61976-98-5
M. Wt: 292.5 g/mol
InChI Key: UARXEGWATAFQEP-UHFFFAOYSA-N
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Description

8-[1-(3-Aminopropyl)-3,6-dimethylcyclohexa-2,4-dien-1-yl]octan-1-amine is a chemical compound with the molecular formula C19H36N2. It is characterized by its unique structure, which includes a cyclohexadiene ring substituted with an aminopropyl group and an octanamine chain.

Preparation Methods

The synthesis of 8-[1-(3-Aminopropyl)-3,6-dimethylcyclohexa-2,4-dien-1-yl]octan-1-amine typically involves the use of aromatic heterocyclic formaldehyde as a raw material. The process includes several steps, such as the formation of intermediates and subsequent reactions to introduce the aminopropyl and octanamine groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

8-[1-(3-Aminopropyl)-3,6-dimethylcyclohexa-2,4-dien-1-yl]octan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-[1-(3-Aminopropyl)-3,6-dimethylcyclohexa-2,4-dien-1-yl]octan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The aminopropyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar compounds include:

Properties

CAS No.

61976-98-5

Molecular Formula

C19H36N2

Molecular Weight

292.5 g/mol

IUPAC Name

8-[1-(3-aminopropyl)-3,6-dimethylcyclohexa-2,4-dien-1-yl]octan-1-amine

InChI

InChI=1S/C19H36N2/c1-17-10-11-18(2)19(16-17,13-9-15-21)12-7-5-3-4-6-8-14-20/h10-11,16,18H,3-9,12-15,20-21H2,1-2H3

InChI Key

UARXEGWATAFQEP-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC(=CC1(CCCCCCCCN)CCCN)C

Origin of Product

United States

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